molecular formula C22H21NO6 B11022955 (2S)-({[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid

(2S)-({[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid

Cat. No.: B11022955
M. Wt: 395.4 g/mol
InChI Key: OWIDENJXOUJICE-NRFANRHFSA-N
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Description

({[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID: is a complex organic compound with a unique structure that combines elements of chromene, acetic acid, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID typically involves multiple steps, starting with the preparation of the chromene derivative. The chromene core is synthesized through a cyclization reaction involving a suitable precursor, such as a substituted salicylaldehyde and a β-ketoester, under acidic or basic conditions. The propyl group is introduced via alkylation reactions.

The next step involves the formation of the acetic acid moiety, which is achieved through esterification or acylation reactions. The phenyl group is then attached through a nucleophilic substitution reaction, often using a phenyl halide and a suitable nucleophile.

Industrial Production Methods

Industrial production of ({[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

({[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Phenyl halides (e.g., bromobenzene) with a suitable nucleophile (e.g., sodium methoxide).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

({[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ({[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

({[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID: can be compared with other similar compounds, such as:

The uniqueness of ({[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID

Properties

Molecular Formula

C22H21NO6

Molecular Weight

395.4 g/mol

IUPAC Name

(2S)-2-[[2-(2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]-2-phenylacetic acid

InChI

InChI=1S/C22H21NO6/c1-2-6-15-11-20(25)29-18-12-16(9-10-17(15)18)28-13-19(24)23-21(22(26)27)14-7-4-3-5-8-14/h3-5,7-12,21H,2,6,13H2,1H3,(H,23,24)(H,26,27)/t21-/m0/s1

InChI Key

OWIDENJXOUJICE-NRFANRHFSA-N

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](C3=CC=CC=C3)C(=O)O

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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